3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one
Description
3-(2-Chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one is a synthetic chromenone derivative characterized by a 2-chlorophenyl substituent at position 3, a diethylamino-methyl group at position 8, and a hydroxyl group at position 6.
Properties
IUPAC Name |
3-(2-chlorophenyl)-8-(diethylaminomethyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-3-22(4-2)11-15-18(23)10-9-14-19(24)16(12-25-20(14)15)13-7-5-6-8-17(13)21/h5-10,12,23H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYPNSDPAISEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641547 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions to form the chromen-4-one scaffold.
Introduction of the chlorophenyl group: This step involves the electrophilic aromatic substitution of the chromen-4-one core with a chlorobenzene derivative in the presence of a suitable catalyst.
Attachment of the diethylamino group: The diethylamino group can be introduced through nucleophilic substitution reactions using diethylamine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Chromenones
Chromenone derivatives vary in substituents at positions 2, 3, 7, and 8, which significantly influence their biological activity and pharmacokinetic profiles. Below is a comparative analysis:
Substituent Variations at Position 3
- 3-(4-Chlorophenyl) analogs: 3-(4-Chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one perchlorate () introduces a trifluoromethyl group at position 2 and a perchlorate counterion. This modification enhances electrophilicity and may improve membrane permeability due to the lipophilic trifluoromethyl group . 3-(4-Chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one () replaces diethylamino with dimethylamino and adds a methyl group at position 2.
- 3-(2-Methoxyphenyl) analog: 8-[(Dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one () substitutes 2-chlorophenyl with 2-methoxyphenyl. The methoxy group’s electron-donating nature may alter electronic distribution, affecting antioxidant activity .
Modifications at Position 8
- Diethylamino vs. 3-(2-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one () replaces diethylamino with a bulkier 4-methylpiperidinyl group. This substitution may reduce solubility but improve selectivity for hydrophobic enzyme pockets .
Additional Substituents
- Trifluoromethyl groups: Compounds like those in and incorporate trifluoromethyl at position 2, which enhances metabolic stability and bioavailability compared to non-halogenated analogs .
- Methyl groups : and highlight methyl substituents at position 2, which may sterically hinder interactions with certain targets but improve thermal stability .
Anticancer and Antimicrobial Activity
- Analogs with 3,4-dimethoxyphenyl (e.g., 5b in ) and 1,3-benzodioxol-5-yl (5c in ) substituents at position 3 exhibit antitumor activity against breast cancer cell lines (IC₅₀: 5–10 μM) and antimicrobial effects against S. aureus (MIC: 8–16 μg/mL) .
- The 2-trifluoromethyl derivative in shows enhanced activity against methicillin-resistant S. aureus (MRSA) due to increased membrane disruption capability .
Physicochemical Properties
- Solubility: Diethylamino-methyl groups (target compound) improve water solubility compared to unsubstituted chromenones but less so than hydroxyl-rich analogs (e.g., 7-hydroxy derivatives in ) .
- Melting Points : Methyl and trifluoromethyl substituents (e.g., : 154–155°C; : 179–180°C) generally increase melting points compared to the target compound (data inferred from analogs) .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs.
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